Molecular Structure and Reactivity of N-Cyanodithioiminocarbonic Acid Dibenzyl Ester
Molecular Structure and Reactivity of N-Cyanodithioiminocarbonic Acid Dibenzyl Ester
Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Organic Chemists, Drug Development Professionals
Executive Summary: The "Chameleon" Synthon
In the landscape of heterocyclic synthesis, N-cyanodithioiminocarbonic acid dibenzyl ester (also known as dibenzyl N-cyanodithioiminocarbonate ) represents a highly versatile, electrophilic "chameleon" synthon. Structurally analogous to its more common dimethyl counterpart, the dibenzyl ester offers distinct steric and lipophilic properties that are advantageous in specific Structure-Activity Relationship (SAR) studies.
This guide details the molecular architecture, synthesis, and reactivity profile of this compound. It focuses on its utility as a pivotal intermediate for constructing N-cyano-isothioureas and fused heterocyclic systems—such as benzimidazoles, pyrimidines, and triazines—which are critical scaffolds in medicinal chemistry for antiviral and anticancer drug discovery.
Part 1: Molecular Architecture & Synthesis
Structural Characteristics
The molecule features a central N-cyanoiminodithiocarbonate core (
-
Electrophilic Center: The central carbon atom (
) is highly electrophilic due to the electron-withdrawing nature of the N-cyano group and the two sulfur atoms. -
Leaving Groups: The two benzylthio groups (
) act as excellent leaving groups. The bulky benzyl moieties provide increased lipophilicity compared to methyl esters, potentially altering solubility profiles and reaction kinetics in non-polar solvents. -
Geometry: The
moiety is generally planar, facilitating nucleophilic attack at the central carbon.
Synthesis Workflow
The synthesis follows a robust, two-step one-pot protocol involving the formation of a dipotassium salt intermediate followed by bis-alkylation.
Reaction Pathway:
-
Salt Formation: Cyanamide (
) reacts with Carbon Disulfide ( ) in the presence of a strong base (KOH) to form Dipotassium N-cyanodithioimidocarbonate . -
Alkylation: The dipotassium salt undergoes nucleophilic substitution with Benzyl Chloride (or Benzyl Bromide) to yield the dibenzyl ester.
Figure 1: Step-wise synthesis pathway from Cyanamide to Dibenzyl N-cyanodithioiminocarbonate.
Part 2: Reactivity Profile
The utility of N-cyanodithioiminocarbonic acid dibenzyl ester lies in its ability to undergo stepwise nucleophilic displacement. The two benzylthio groups are not equivalent once the first nucleophile attacks; the resulting intermediate (an N-cyano-S-benzylisothiourea ) has reduced electrophilicity, allowing for controlled, asymmetrical functionalization.
The Displacement Mechanism
-
First Displacement: A primary amine or hydrazine attacks the central carbon, displacing one molecule of benzyl mercaptan (BnSH). This forms a stable N-cyano-S-benzylisothiourea.
-
Second Displacement (Cyclization): Under forcing conditions (heat, catalysis) or with a binucleophile (e.g., diamine), the second benzylthio group is displaced, often leading to ring closure.
Leaving Group Dynamics: Benzyl vs. Methyl
While the dimethyl ester is more commercially common, the dibenzyl ester is preferred when:
-
Volatility is a concern: Benzyl mercaptan (bp ~195°C) is significantly less volatile than methyl mercaptan (gas at RT), making the reaction easier to manage in standard laboratory hoods without specialized trapping for gaseous byproducts.
-
Lipophilicity: The intermediate S-benzyl isothioureas are more soluble in organic solvents like dichloromethane or toluene, facilitating workup and purification.
Figure 2: Reactivity map showing divergent pathways to isothioureas and heterocycles.
Part 3: Synthetic Applications (Heterocycle Formation)[1]
The compound acts as a "C-N-C" fragment donor. The N-cyano group often participates in the cyclization, either being retained as a substituent or incorporated into the ring.
Synthesis of Benzimidazoles
Reacting the dibenzyl ester with o-phenylenediamine yields 2-cyanoaminobenzimidazole .
-
Mechanism: The first amine attacks the central carbon, displacing one benzylthio group. The second amine then attacks the same carbon (displacing the second sulfur) or attacks the nitrile carbon in a complex rearrangement depending on conditions. Typically, the N-cyano group remains exocyclic or tautomerizes.
Synthesis of Triazines and Pyrimidines
Reaction with amidines or guanidines leads to 1,3,5-triazines or pyrimidines . The electrophilic carbon of the dithioiminocarbonate reacts with the nucleophilic nitrogens of the amidine, followed by cyclization involving the cyano group.
Quantitative Comparison: Leaving Groups
| Feature | Methyl Ester (S-Me) | Dibenzyl Ester (S-Bn) | Impact on Protocol |
| Byproduct | Methyl Mercaptan (MeSH) | Benzyl Mercaptan (BnSH) | Safety: MeSH is a toxic gas; BnSH is a liquid. |
| Odor | Extremely pungent, pervasive | Pungent, lower vapor pressure | Handling: BnSH is easier to contain. |
| Solubility | Moderate in EtOH/MeOH | High in DCM, Toluene | Purification: Bn derivatives easier to crystallize. |
| Reactivity | High | Slightly Lower (Steric bulk) | Selectivity: Bn ester allows better control of mono-substitution. |
Part 4: Experimental Protocols
Protocol: Synthesis of Dibenzyl N-cyanodithioiminocarbonate
Note: Perform all steps in a fume hood due to the stench of thiols.
Reagents:
-
Cyanamide (
): 0.1 mol -
Carbon Disulfide (
): 0.1 mol -
Potassium Hydroxide (KOH): 0.2 mol (dissolved in Ethanol)
-
Benzyl Chloride (
): 0.2 mol
Step-by-Step Methodology:
-
Salt Formation: In a 500 mL round-bottom flask, dissolve 0.1 mol of cyanamide in 50 mL of ethanol.
-
Add 0.1 mol of
dropwise with stirring. -
Cool the mixture to 0–5°C in an ice bath.
-
Slowly add the ethanolic KOH solution (0.2 mol) over 30 minutes. The mixture will turn yellow/orange as the dipotassium N-cyanodithioimidocarbonate salt precipitates. Stir for 1 hour at room temperature.
-
Alkylation: Add 0.2 mol of Benzyl Chloride dropwise to the suspension.
-
Reflux the mixture for 2–3 hours. The solid salt will dissolve/react, and potassium chloride (KCl) will precipitate.
-
Workup: Cool to room temperature and pour the mixture into 300 mL of ice water. The product will precipitate as a solid or oil (which solidifies upon standing).
-
Purification: Filter the solid, wash with water to remove KCl, and recrystallize from ethanol/water.
-
Validation: Confirm structure via melting point (compare to literature for general class, typically solid) and NMR (observe Benzyl
peak ~4.4 ppm and Aromatic protons).
Protocol: General Mono-Displacement (Isothiourea Formation)
-
Dissolve 1.0 eq of Dibenzyl N-cyanodithioiminocarbonate in Acetonitrile.
-
Add 1.0 eq of the primary amine.
-
Reflux for 2–6 hours (monitor via TLC).
-
Evaporate solvent.[1] The residue is the N-cyano-S-benzylisothiourea .
References
-
Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[2] Heterocyclic Communications, 20(6), 313-331. Link
-
Wittenbrook, L. S. (1975). The chemistry of N-cyanodithioimidocarbonic acid. III. An intermediate in heterocyclic synthesis.[3][4] Journal of Heterocyclic Chemistry, 12(1), 37-42. Link
-
Marble, L. K. (1998). An Improved Preparation of S,S'-Dimethyl N-Cyanodithioiminocarbonate. Organic Preparations and Procedures International, 30(4), 473-476. Link
-
PubChem. (n.d.). Dimethyl N-cyanodithioiminocarbonate (Compound Summary). National Library of Medicine. Link(Note: Used for structural analogy and general reactivity data).
Sources
- 1. US3439031A - N,n' - dicyano - 1,3 - diazapropenes and the preparation thereof from cyanamides and n-cyanoiminocarbonates - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
